pentyl 2-(8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate
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Overview
Description
The compound appears to be a purine derivative, which is a type of nitrogen-containing heterocycle. Purines are found in many biological molecules, such as DNA, RNA, and ATP. The azepan-1-yl group indicates the presence of a seven-membered nitrogen-containing ring, while the acetate group is a common functional group in organic chemistry.
Synthesis Analysis
Without specific information, it’s difficult to provide a detailed synthesis analysis. However, the synthesis of similar purine derivatives often involves nucleophilic substitution reactions, condensation reactions, or ring-closing reactions.Molecular Structure Analysis
The molecular structure likely contains a purine core, with various substituents attached. These may include a pentyl group, an acetate group, and an azepan-1-yl group.Chemical Reactions Analysis
Again, without specific information, it’s difficult to provide a detailed chemical reactions analysis. However, purine derivatives can undergo a variety of reactions, including alkylation, acylation, and various ring-opening and ring-closing reactions.Physical And Chemical Properties Analysis
The physical and chemical properties of this compound would depend on its exact structure. Factors that could influence these properties include the size and shape of the molecule, the presence of various functional groups, and the overall charge distribution within the molecule.Scientific Research Applications
Chemical Synthesis and Characterization
Chemical synthesis often involves the transformation of simpler molecules into more complex ones through various reactions. For example, the treatment of 2-methylfuran with phosphoric acid yields tetrameric products, demonstrating the possibility of complex molecular synthesis from simpler precursors (Ishigaki & Shono, 1974). This process's understanding can be crucial for synthesizing complex molecules like pentyl 2-(8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate.
Bioorthogonal Chemistry
Bioorthogonal chemical reporters enable the direct visualization and identification of acetylated proteins, providing insights into protein function and regulation (Yang, Ascano, & Hang, 2010). This approach could potentially be adapted to study modifications or interactions involving compounds like pentyl 2-(8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate in biological systems.
Organic Chemistry and Drug Design
In the context of drug design, understanding the synthesis and functionalization of complex molecules is crucial. For instance, the synthesis of 4-arylethynyl-2-methyloxazole derivatives as mGluR5 antagonists demonstrates the intricate chemical modifications possible for therapeutic purposes (Iso & Kozikowski, 2006). Such knowledge could inform the development of novel compounds with specific biological activities.
Safety And Hazards
Without specific information, it’s difficult to provide a detailed safety and hazards analysis. However, like all chemicals, this compound should be handled with care, using appropriate personal protective equipment.
Future Directions
The future directions for research on this compound would likely depend on its specific biological or chemical properties. For example, if it shows promise as a drug, future research might focus on optimizing its structure for better activity or fewer side effects.
Please note that this is a very general analysis based on the limited information available. For a more detailed and accurate analysis, more specific information or resources would be needed.
properties
IUPAC Name |
pentyl 2-[8-(azepan-1-yl)-3-methyl-2,6-dioxopurin-7-yl]acetate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H29N5O4/c1-3-4-9-12-28-14(25)13-24-15-16(22(2)19(27)21-17(15)26)20-18(24)23-10-7-5-6-8-11-23/h3-13H2,1-2H3,(H,21,26,27) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
IYEWZJQGAPOPBG-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCOC(=O)CN1C2=C(N=C1N3CCCCCC3)N(C(=O)NC2=O)C |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H29N5O4 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
391.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
pentyl 2-(8-(azepan-1-yl)-3-methyl-2,6-dioxo-2,3-dihydro-1H-purin-7(6H)-yl)acetate |
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